tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane: is an organic compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a tert-butyl group, an iodine atom, and a diphenylsilane moiety. This compound is often used in organic synthesis as a reagent and intermediate due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane typically involves the reaction of tert-butyl alcohol with 3-iodo-2,2-dimethylpropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting tert-butyl(3-iodo-2,2-dimethylpropoxy) compound is then reacted with diphenylsilane in the presence of a catalyst such as palladium on carbon to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding silane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Formation of tert-butyl(3-substituted-2,2-dimethylpropoxy)diphenylsilane derivatives.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of the corresponding silane.
Scientific Research Applications
Chemistry: tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane is used as a reagent in organic synthesis for the protection of hydroxyl groups. It serves as a precursor for the synthesis of various organosilicon compounds and is used in cross-coupling reactions .
Biology and Medicine: In biological research, this compound is used as a labeling reagent for the synthesis of radiolabeled compounds. It is also used in the development of novel drug delivery systems and as a building block for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including silicone-based materials and coatings. It is also used in the manufacture of electronic materials and as a catalyst in polymerization reactions .
Mechanism of Action
The mechanism of action of tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The iodine atom can be readily replaced by other nucleophiles, making it a versatile intermediate in organic synthesis. The diphenylsilane moiety provides stability to the compound and enhances its reactivity in cross-coupling reactions .
Comparison with Similar Compounds
- tert-Butyl(3-chloro-2,2-dimethylpropoxy)diphenylsilane
- tert-Butyl(3-bromo-2,2-dimethylpropoxy)diphenylsilane
- tert-Butyl(3-fluoro-2,2-dimethylpropoxy)diphenylsilane
Uniqueness: tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, bromo, and fluoro analogs. The iodine atom also enhances the compound’s utility in radiolabeling applications .
Biological Activity
tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane is a silane compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, an iodo substituent, and a diphenylsilane moiety. The presence of the iodo group may enhance its reactivity and biological interactions. Understanding its structure is crucial for elucidating its biological functions.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities:
- GABA Transport Inhibition : Compounds with similar structures have been shown to inhibit GABA transporters (GATs), which play a critical role in neurotransmitter regulation. Inhibition of these transporters can enhance GABAergic signaling, potentially benefiting conditions like epilepsy and anxiety disorders .
- Antitumor Activity : Some silane derivatives have demonstrated antitumor properties by acting as inhibitors of specific enzymes involved in cancer progression. For instance, certain derivatives have been shown to inhibit PRMT5, an enzyme implicated in various cancers .
- Cholinergic Modulation : The compound may also exhibit activity as a positive allosteric modulator at muscarinic M1 receptors, which are involved in cognitive functions and could be beneficial in treating neurodegenerative diseases such as Alzheimer's .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- GABA Transporters : By inhibiting GABA uptake, the compound may prolong the action of GABA at synapses, enhancing inhibitory neurotransmission.
- Enzyme Inhibition : Its structural features may allow it to bind to active sites on enzymes like PRMT5, blocking their function and thereby hindering tumor cell proliferation.
Case Studies
- GABA Transport Inhibitors : A study investigated various silane derivatives for their ability to inhibit mGAT1 and mGAT4 subtypes. The results indicated that modifications in the structure significantly affected inhibitory potency. For instance, compounds with a diaryl moiety showed increased selectivity towards mGAT1 compared to others .
- Antitumor Activity : A patent application highlighted the synthesis of novel compounds with PRMT5 inhibitory activity. These compounds exhibited significant cytotoxic effects against multiple cancer cell lines, suggesting potential therapeutic applications for treating malignancies .
Data Tables
Properties
Molecular Formula |
C21H29IOSi |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
tert-butyl-(3-iodo-2,2-dimethylpropoxy)-diphenylsilane |
InChI |
InChI=1S/C21H29IOSi/c1-20(2,3)24(18-12-8-6-9-13-18,19-14-10-7-11-15-19)23-17-21(4,5)16-22/h6-15H,16-17H2,1-5H3 |
InChI Key |
KSRVSGBKGLULLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.